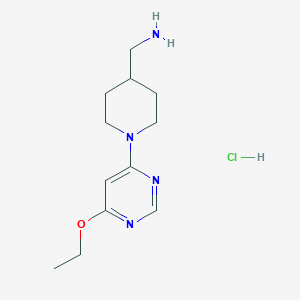

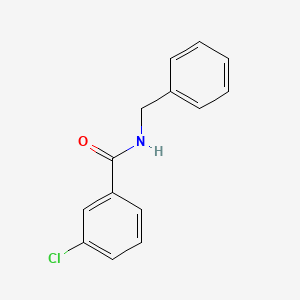

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-nitroaniline is a compound that has been used in the preparation of commercial hair dyes .

Synthesis Analysis

The synthesis of 4-Fluoro-3-nitroaniline involves the nitration of p-fluoroaniline . Another compound, a novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline, was synthesized via free radical polymerization .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2, with an average mass of 156.115 Da .

Chemical Reactions Analysis

Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

Physical And Chemical Properties Analysis

The melting point of 4-Fluoro-3-nitroaniline is 94-96 °C (lit.) .

Aplicaciones Científicas De Investigación

1. Structural and Crystallographic Studies

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate and its derivatives have been studied for their crystallographic properties. For instance, a compound closely related to it, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, has been analyzed for its molecular structure, revealing specific angles and hydrogen bonding patterns in its crystallization process (Nayak et al., 2013).

2. Synthesis and Transformation

The synthesis process of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been a topic of research. For instance, studies on the synthesis of diaminomethylidene derivatives of tetronic acid involve reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012).

3. Antioxidant Properties

Some derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate have been investigated for their antioxidant properties. For example, 4-hydroxycoumarin derivatives have been tested for their in vitro antioxidant activity (Stanchev et al., 2009).

4. Growth-Regulating Activity

Research on the growth-regulating activity of 4-hydroxycoumarin derivatives on plants like soybean has been conducted. These studies show how different concentrations of these compounds affect plant growth and development (Stanchev et al., 2010).

5. Chemical Synthesis and Reactions

Studies on the reactions between methyl 3-oxobutanoate and arylhydrazines, producing various compounds including cyclic and acyclic products, have been conducted to understand the chemical behavior of these substances (Wardell et al., 2007).

6. Vibrational, Structural, and Electronic Studies

Research involving vibrational, structural, and electronic analysis of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been carried out. This includes spectroscopic, molecular docking, and electronic studies to understand the properties and potential applications of these compounds (Vanasundari et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFKKRWAGJOLKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)